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molecular formula C11H10O3 B8527923 (1-oxo-2,3-dihydroinden-5-yl) acetate

(1-oxo-2,3-dihydroinden-5-yl) acetate

Cat. No. B8527923
M. Wt: 190.19 g/mol
InChI Key: RDJNTWACBNPZJI-UHFFFAOYSA-N
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Patent
US05338740

Procedure details

To a solution of 5-hydroxy-indan-1-one (1600 mg, 10.8 mmol)in CH2Cl2 (20 mL) at 23° C. were added 4-N,N-dimethylaminopyridine (1830 mg, 15 mmol) and acetic anhydride (1500 mg, 1.4 mL, 15 mmol). The reaction mixture was stirred for 25 hours, quenched with 10% hydrochloric acid (HCl) (20 mL) and diluted with CHCl3 (500 mL). The organic layer was separated and washed with saturated aqueous NaHCO3 (20 mL), dried (MgSO4)and concentrated in vacuo. 1H NMR (250 MHz, CDCl3): d 7.78 (d, 2 H), 7.21 (s, 1 H), 7.10 (d, 1 H), 3.28 (t, 2 H), 2.75 (t, 2 H), 2.38 (s, 3 H).
Quantity
1600 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1830 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(Cl)Cl>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([O:1][C:12](=[O:14])[CH3:13])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
1600 mg
Type
reactant
Smiles
OC=1C=C2CCC(C2=CC1)=O
Name
4-N,N-dimethylaminopyridine
Quantity
1830 mg
Type
reactant
Smiles
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% hydrochloric acid (HCl) (20 mL)
ADDITION
Type
ADDITION
Details
diluted with CHCl3 (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (20 mL), dried (MgSO4)and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
Smiles
O=C1CCC2=CC(=CC=C12)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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